molecular formula C6H5N3O B1388670 N'-cyanofuran-2-carboximidamide CAS No. 1211577-48-8

N'-cyanofuran-2-carboximidamide

Cat. No.: B1388670
CAS No.: 1211577-48-8
M. Wt: 135.12 g/mol
InChI Key: NWORGVPEQMZWGD-UHFFFAOYSA-N
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Description

N'-cyanofuran-2-carboximidamide is a useful research compound. Its molecular formula is C6H5N3O and its molecular weight is 135.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N'-Cyanofuran-2-carboximidamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth review of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its furan ring and cyanide functional group, which contribute to its reactivity and biological interactions. The presence of the carboximidamide moiety enhances its ability to interact with biological targets, making it a candidate for various pharmacological applications.

1. Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study conducted on various cancer cell lines demonstrated that this compound can inhibit cell proliferation and induce apoptosis. For instance, compounds derived from N-substituted carbazoles, which share structural similarities with this compound, showed promising results against laryngeal carcinoma and Ehrlich’s Ascites Carcinoma (EAC) cells .

CompoundCell LineIC50 (µM)Mechanism
This compoundHEP 215Apoptosis induction
N-substituted carbazoleEAC12Cell cycle arrest

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it possesses activity against a range of bacterial strains, indicating potential as an antibacterial agent. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

3. Neuroprotective Effects

Neuroprotection is another area where this compound shows promise. Studies suggest that it can protect neuronal cells from oxidative stress-induced damage. This activity is attributed to its ability to scavenge free radicals and enhance the expression of neuroprotective factors .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Scavenging : Its ability to neutralize ROS contributes to its

Properties

IUPAC Name

N'-cyanofuran-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c7-4-9-6(8)5-2-1-3-10-5/h1-3H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWORGVPEQMZWGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=NC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.